
7-amino-3,4-dihydro-1-methyl-2(1H)-Quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-3,4-dihydro-1-methyl-2(1H)-Quinolinone is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 7th position, a methyl group at the 1st position, and a dihydroquinolinone core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-3,4-dihydro-1-methyl-2(1H)-Quinolinone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted aniline, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-amino-3,4-dihydro-1-methyl-2(1H)-Quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-amino-3,4-dihydro-1-methyl-2(1H)-Quinolinone would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 7-chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one
- 7-hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
- 7-nitro-1-methyl-3,4-dihydroquinolin-2(1H)-one
Uniqueness
The uniqueness of 7-amino-3,4-dihydro-1-methyl-2(1H)-Quinolinone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the amino group at the 7th position may impart unique properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
7-amino-1-methyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C10H12N2O/c1-12-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5,11H2,1H3 |
InChI Key |
SOKTXJGBXRRDGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC2=C1C=C(C=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
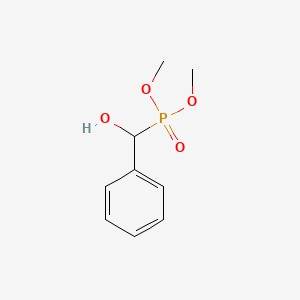


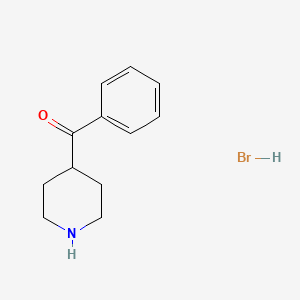

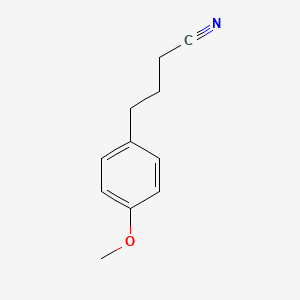
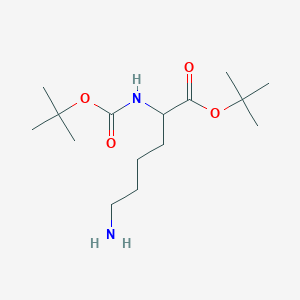

![5-((Trifluoromethyl)sulfinyl)benzo[d]oxazole](/img/structure/B8769121.png)
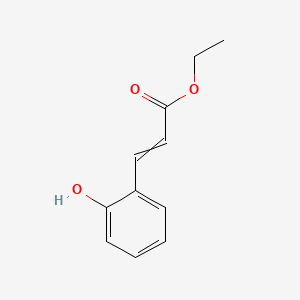


![7-chloro-N-[2-(2-pyridinyl)ethyl]-4-Quinazolinamine](/img/structure/B8769144.png)

